molecular formula C10H10O3 B1609013 2-(Allyloxy)benzoic acid CAS No. 59086-52-1

2-(Allyloxy)benzoic acid

Cat. No.: B1609013
CAS No.: 59086-52-1
M. Wt: 178.18 g/mol
InChI Key: XPWMIGFSEWFXEZ-UHFFFAOYSA-N
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Preparation Methods

2-(Allyloxy)benzoic acid can be synthesized through several methods. One common synthetic route involves the reaction of 2-allyloxybenzaldehyde with an oxidizing agent . The reaction conditions typically include the use of solvents like toluene and reagents such as thionyl chloride . Industrial production methods may vary, but they generally follow similar principles, optimizing for yield and purity.

Chemical Reactions Analysis

2-(Allyloxy)benzoic acid undergoes various types of chemical reactions, including:

Mechanism of Action

The mechanism of action of 2-(Allyloxy)benzoic acid involves its interaction with various molecular targets. For instance, it can undergo oxidation reactions at the benzylic position due to the stabilization of free radicals through resonance . This property makes it a useful intermediate in the synthesis of more complex molecules.

Comparison with Similar Compounds

2-(Allyloxy)benzoic acid can be compared with other similar compounds such as:

    2-(Benzyloxy)benzoic acid: This compound has a similar structure but with a benzyl group instead of an allyl group.

    2-(Methoxy)benzoic acid: This compound has a methoxy group instead of an allyloxy group.

The uniqueness of this compound lies in its allyloxy group, which provides distinct reactivity and solubility properties compared to its analogs.

Properties

IUPAC Name

2-prop-2-enoxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O3/c1-2-7-13-9-6-4-3-5-8(9)10(11)12/h2-6H,1,7H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPWMIGFSEWFXEZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC1=CC=CC=C1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60396572
Record name 2-(allyloxy)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60396572
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59086-52-1
Record name 2-(allyloxy)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60396572
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(Allyloxy)benzoic acid
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Synthesis routes and methods I

Procedure details

3750 ml of ethanol and 98.75 grams of potassium hydroxide (1.75 mol) were combined in a 5000 ml three-necked reaction flask, equipped with a magnetic stirrer, a thermometer, a condenser and an addition funnel. After the potassium hydroxide dissolved, 93.75 grams of 4-hydroxybenzoic acid (0.675 mol) and 1.25 grams of potassium iodide were added to the solution. The solution was then heated to reflux, and 81.75 grams of allyl bromide (0.675 mol) was added dropwise to the solution and refluxed overnight. A total of 2000 ml of solvent was then distilled out of the reactor. A layer of solid potassium bromide collected on the internal wall of the flask. The remaining mixture was cooled to room temperature, poured into 2500 ml of water, and neutralized with 6 N aqueous hydrochloric acid. The product precipitated, was filtered, and was washed with deionized water. The crude product was dried under vacuum at 110° C., recrystallized from ethanol (400 ml), and dried again under vacuum, to provide allyloxy benzoic acid.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
93.75 g
Type
reactant
Reaction Step Two
Quantity
1.25 g
Type
reactant
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Quantity
81.75 g
Type
reactant
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Quantity
98.75 g
Type
reactant
Reaction Step Four
Quantity
3750 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

Under N2, the mixture of ethyl salicylate (16.62 g, 100 mmol), allyl bromide (18.15 g, 12.7 ml, 150 mmol) and potassium carbonate (17.97 g, 130 mmol) in dry 2-butanone (400 ml) was heated to reflux for 48 h. After the reaction mixture cooled down to 25° C., the suspended inorganic salt was removed by filtration. The concentration of the resulting solution by rotary evaporation yielded pale yellowish syrup, which was then mixed with 2N NaOH (80 ml, 160 mmol) and EtOH (150 ml). After this mixture was stirred for 2 h at 50° C., ethanol was removed at reduced pressure. The aqueous solution was acidified by 6N HCl to pH 2 at 5° C. to generate white precipitate, which was then collected by filtration. The recrystallization of this crude product from hexane/ether yielded pure 2-Allyloxy-benzoic acid as colorless crystal (14.87 g, 83.5%). Microanalysis Calc. for C10H10O3 (178.19): C 67.41, H 5.66; found: C 67.35, H 5.39. 1H-NMR (400 MHz, d6-DMSO): 12.51 (s, —CO2H); 7.55 (m, 1 arom. H); 7.38 (m, 1 arom. H); 7.01 (m, 1 arom. H); 6.90 (m, 1 arom. H); 5.93 (m, —CH═CH2); 5.40, 5.15 (2 d-like, —CH═CH2); 4.57 (d-like, CH2—CH═CH2). 13C-NMR (100 MHz, d6-DMSO): 167.35 (—C═O); 156.88; 133.36; 132.81; 130.62; 121.68; 120.16; 116.91; 113.64; 68.52.
Quantity
16.62 g
Type
reactant
Reaction Step One
Quantity
12.7 mL
Type
reactant
Reaction Step One
Quantity
17.97 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
Name
Quantity
80 mL
Type
reactant
Reaction Step Two
Name
Quantity
150 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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